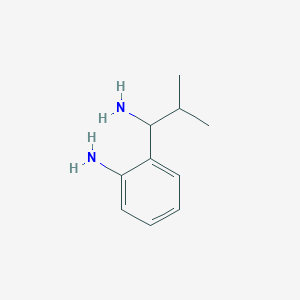

2-(1-Amino-2-methylpropyl)aniline

Descripción

2-(1-Amino-2-methylpropyl)aniline is an aromatic amine featuring an aniline core (a benzene ring with an amine group) substituted at the ortho position with a branched alkylamine group (1-amino-2-methylpropyl). The compound’s molecular formula is inferred to be C₁₀H₁₆N₂, combining the aniline (C₆H₇N) backbone with the 1-amino-2-methylpropyl substituent (C₄H₁₀N). Its reactivity and applications likely align with other ortho-substituted anilines, which are often intermediates in pharmaceuticals, agrochemicals, or polymer synthesis .

Propiedades

IUPAC Name |

2-(1-amino-2-methylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-7(2)10(12)8-5-3-4-6-9(8)11/h3-7,10H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDOANAVTQXODT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-methylpropyl)aniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. For instance, the reduction of 2-nitro-1-(2-methylpropyl)benzene using hydrogen gas in the presence of a palladium catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes. These processes often use catalytic hydrogenation, where nitro compounds are reduced to amines under controlled conditions. The choice of catalyst, temperature, and pressure are critical factors in optimizing yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

2-(1-Amino-2-methylpropyl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is frequently used.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Secondary and tertiary amines.

Substitution: Various substituted aromatic compounds depending on the reagent used.

Aplicaciones Científicas De Investigación

2-(1-Amino-2-methylpropyl)aniline has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 2-(1-Amino-2-methylpropyl)aniline involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

2-(3-Aminopropyl)aniline (C₉H₁₄N₂)

- Structure: A linear aminopropyl chain (-CH₂CH₂CH₂NH₂) attached to the ortho position of aniline.

- Molecular Weight: 150.225 g/mol (monoisotopic mass: 150.1157) .

- Reactivity: The primary amine in the side chain may participate in crosslinking or polymerization reactions, similar to polyamines used in epoxy resins .

2-(1-Methylcyclopropyl)aniline (C₁₀H₁₃N)

- Structure : A cyclopropane ring fused with a methyl group at the ortho position of aniline.

- Molecular Weight : 147.2169 g/mol .

- Applications: Cyclopropane-containing anilines are explored in agrochemicals due to their metabolic stability .

N-(2-(o-Tolyl)propyl)aniline (C₁₆H₁₉N)

- Structure : A propyl chain linking an aniline group to an o-tolyl (methyl-substituted benzene) group.

- Key Differences :

Methyl(2-methylpropyl)amine (C₅H₁₃N)

- Structure : A simple branched amine (isobutyl group attached to a methylamine).

- Molecular Weight : 87.1660 g/mol .

- Key Differences :

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Potential Applications |

|---|---|---|---|---|

| 2-(1-Amino-2-methylpropyl)aniline | C₁₀H₁₆N₂ | ~164.25 (estimated) | Branched alkylamine substituent | Pharmaceuticals, agrochemicals |

| 2-(3-Aminopropyl)aniline | C₉H₁₄N₂ | 150.225 | Linear aminopropyl chain | Polymer crosslinking agents |

| 2-(1-Methylcyclopropyl)aniline | C₁₀H₁₃N | 147.2169 | Cyclopropane ring | Agrochemical stabilizers |

| N-(2-(o-Tolyl)propyl)aniline | C₁₆H₁₉N | ~225.34 (estimated) | Aromatic o-tolyl group | Conductive polymers |

| Methyl(2-methylpropyl)amine | C₅H₁₃N | 87.1660 | Simple branched amine | Organic synthesis intermediates |

Research Findings and Trends

- Reactivity: Branched amines like this compound are less sterically hindered than cyclopropane analogs, enabling faster nucleophilic substitutions .

- Thermal Stability : Cyclopropane-containing anilines exhibit higher thermal stability due to ring strain and rigidity, whereas linear alkylamines decompose at lower temperatures .

- Electronic Properties : Aromatic substituents (e.g., o-tolyl) enhance charge transport in polymers, unlike aliphatic amines .

Actividad Biológica

2-(1-Amino-2-methylpropyl)aniline is an organic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its amine group attached to a branched alkyl chain, which influences its reactivity and interactions with biological systems. The compound has a molecular formula of CHN\ and a molecular weight of 176.26 g/mol. Its structure allows it to act as a ligand for various receptors and enzymes, modulating their activity in cellular processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and influencing their functions. This interaction can lead to alterations in cellular signaling pathways, including those involved in inflammation and apoptosis.

Key Mechanisms:

- Enzyme Modulation: The compound may influence the activity of enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Interaction: By binding to specific receptors, it can alter cellular responses such as proliferation and apoptosis.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anticancer Properties: Preliminary studies suggest that this compound may exhibit anticancer effects through mechanisms involving apoptosis induction in cancer cells. For example, it has been shown to modulate signaling pathways related to cell survival and death .

- Anti-inflammatory Effects: The compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating inflammatory responses .

- Antimicrobial Activity: Some studies have reported that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, indicating potential applications in treating infections .

Research Findings

Several studies have explored the biological activity of this compound:

Case Studies

Case Study 1: Anticancer Activity

A study published in NCBI examined the effects of various amine compounds on cancer cell lines. This compound was included as part of a broader investigation into amine derivatives' ability to induce apoptosis in tumor cells. Results indicated significant cytotoxicity at specific concentrations, suggesting its potential as a therapeutic agent against cancer .

Case Study 2: Anti-inflammatory Mechanisms

In another study focusing on inflammatory responses, researchers found that compounds structurally related to this compound could inhibit TNF-alpha production in immune cells, indicating a possible pathway for reducing inflammation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.